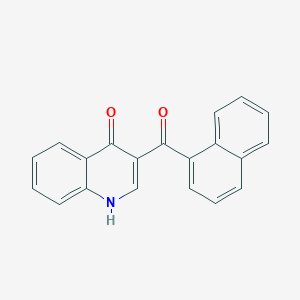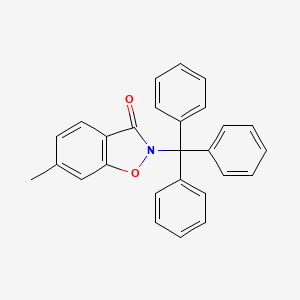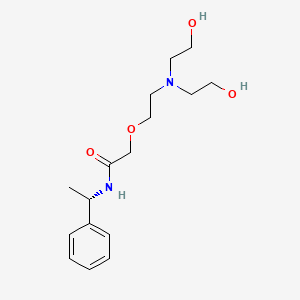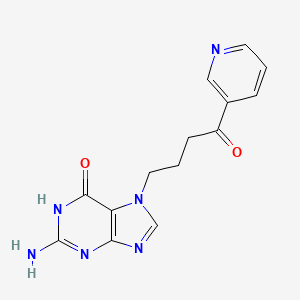![molecular formula C46H40Cl2N2O5S B11832365 benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate](/img/structure/B11832365.png)
benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate is a complex organic compound that features a variety of functional groups, including isoquinoline, trityl, and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Introduction of the Trityl Group: The trityl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under specific conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or phenyl rings.
Reduction: Reduction reactions can occur at the carbonyl or sulfonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development:
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-phenylpropanoate: Similar structure but lacks the sulfonyl group.
Benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(4-methylphenyl)propanoate: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of the sulfonyl group and the specific substitution pattern on the phenyl ring make benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate unique compared to its analogs. These structural features may impart unique chemical and biological properties.
Propriétés
Formule moléculaire |
C46H40Cl2N2O5S |
|---|---|
Poids moléculaire |
803.8 g/mol |
Nom IUPAC |
benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C46H40Cl2N2O5S/c1-56(53,54)38-24-14-17-33(27-38)28-41(45(52)55-31-32-15-6-2-7-16-32)49-44(51)42-40(47)29-34-30-50(26-25-39(34)43(42)48)46(35-18-8-3-9-19-35,36-20-10-4-11-21-36)37-22-12-5-13-23-37/h2-24,27,29,41H,25-26,28,30-31H2,1H3,(H,49,51)/t41-/m0/s1 |
Clé InChI |
KLDWSWPQAOUDKF-RWYGWLOXSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)C3=C(C=C4CN(CCC4=C3Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)C3=C(C=C4CN(CCC4=C3Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline](/img/structure/B11832291.png)
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B11832294.png)

![5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11832302.png)


![Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832334.png)
![8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B11832339.png)

![6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11832353.png)


![Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-](/img/structure/B11832379.png)
![4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine](/img/structure/B11832381.png)
